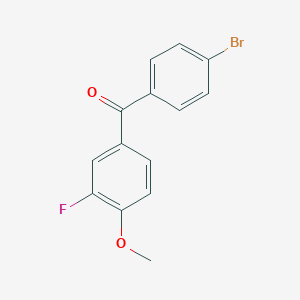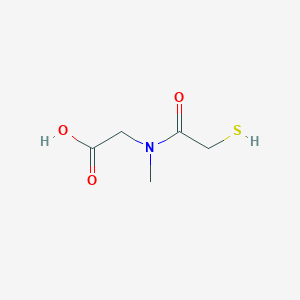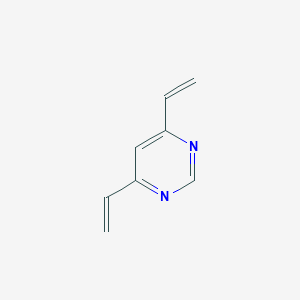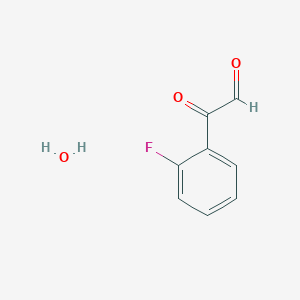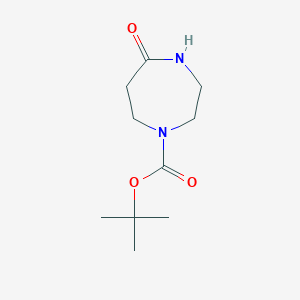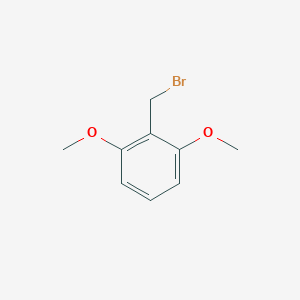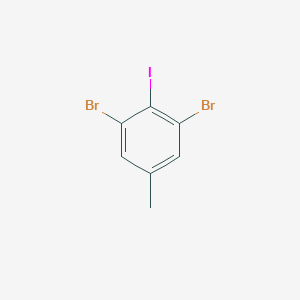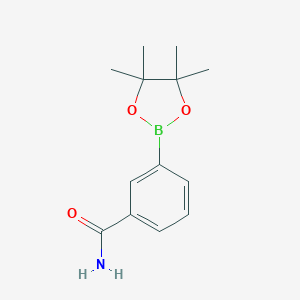![molecular formula C21H36N2O4S B071376 N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide CAS No. 183560-60-3](/img/structure/B71376.png)
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide, also known as S-PET, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mechanism Of Action
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
Biochemical And Physiological Effects
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease can have various physiological effects, including the regulation of pH balance in the body. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
Advantages And Limitations For Lab Experiments
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. These properties make it a useful tool for studying various cellular processes. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments. For example, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide. One potential area of research is its potential anti-inflammatory and anti-cancer properties. Additionally, further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its effects on various cellular processes. Finally, research is needed to develop more stable forms of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide that can be used in a wider range of experiments.
Conclusion:
In conclusion, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide is a compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments, including its instability in aqueous solutions. Further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its potential applications in various areas of scientific research.
Synthesis Methods
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide can be synthesized using a multistep process that involves the reaction of tridecanoic acid with thionyl chloride to form tridecanoyl chloride. The resulting compound is then reacted with 4-hydroxyphenyl ethylamine to form N-[2-(4-hydroxyphenyl)ethyl]tridecanamide. The final step involves the reaction of this compound with sulfamic acid to form N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide.
Scientific Research Applications
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to have potential anti-inflammatory and anti-cancer properties.
properties
CAS RN |
183560-60-3 |
|---|---|
Product Name |
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide |
Molecular Formula |
C21H36N2O4S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
InChI Key |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
synonyms |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



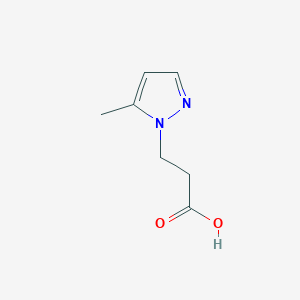
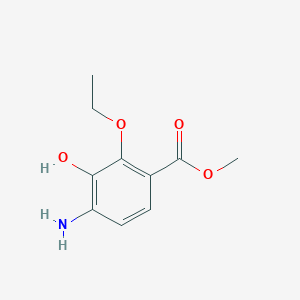
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
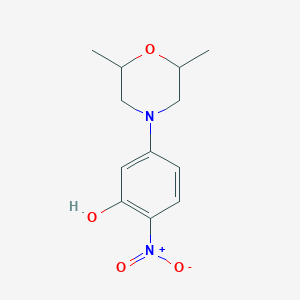
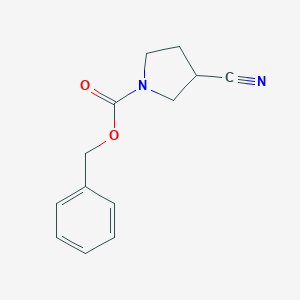
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
